

The Discovery and First Synthesis of β -D-Ribopyranosylamine: A Technical Guide

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Compound of Interest

Compound Name: *D-Ribopyranosylamine*

Cat. No.: *B1139917*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal work leading to the discovery and first chemical synthesis of **β -D-ribopyranosylamine**. This foundational molecule, a key precursor in the synthesis of ribose-containing nucleosides, was first prepared and characterized by the pioneering biochemists Phoebus A. Levene and E. P. Clark. Their work, published in 1921, laid a crucial piece of the groundwork for understanding the structure of nucleic acids.

Discovery and Initial Characterization

The discovery of **β -D-ribopyranosylamine** was a direct result of systematic investigations into the components of nucleic acids by P. A. Levene at The Rockefeller Institute for Medical Research. Having previously identified D-ribose as the carbohydrate component of yeast nucleic acid, Levene and his collaborators sought to understand how the sugar moiety links to the nitrogenous bases.

The first synthesis was achieved by reacting D-ribose with aqueous ammonia. Levene and Clark reported in their 1921 paper, "On the preparation and structure of a riboside," published in the Journal of Biological Chemistry, that D-ribose readily combines with ammonia at room temperature to form a crystalline product. Through elemental analysis and measurement of its optical rotation, they characterized this new compound, which they termed a "riboside," establishing its empirical formula and structural nature as a sugar-amine conjugate. Although

they initially assigned it a gamma-oxide ring (furanose) structure, later work would establish the more stable pyranose form as the primary product under these conditions.

Experimental Protocols: First Synthesis

The following protocol is reconstructed from the experimental details described by Levene and Clark in their 1921 publication.

Synthesis of D-Ribopyranosylamine

Objective: To synthesize **D-ribopyranosylamine** through the reaction of D-ribose with aqueous ammonia.

Reagents:

- D-Ribose
- Concentrated Aqueous Ammonia (sp. gr. 0.90)
- Absolute Alcohol (Ethanol)
- Ether

Procedure:

- Reaction Mixture: 10 grams of D-ribose were dissolved in 25 cc of concentrated aqueous ammonia.
- Incubation: The solution was allowed to stand at room temperature (approximately 25°C) for 24 hours. During this time, the sugar undergoes condensation with ammonia.
- Concentration: The reaction mixture was then concentrated under reduced pressure at a temperature of 40°C. The concentration was carried out until the volume was reduced to a thick syrup.
- First Crystallization: The resulting syrup was treated with approximately 10 volumes of absolute alcohol. This induced the precipitation of the crude product.

- **Isolation and Washing:** The crystalline precipitate was filtered from the solution and washed sequentially with absolute alcohol and then with ether to remove any remaining impurities.
- **Recrystallization (Purification):** For further purification, the crude product was dissolved in a minimal amount of water and then reprecipitated by the addition of a sufficient quantity of absolute alcohol. The purified crystals were then filtered and dried.

Quantitative Data

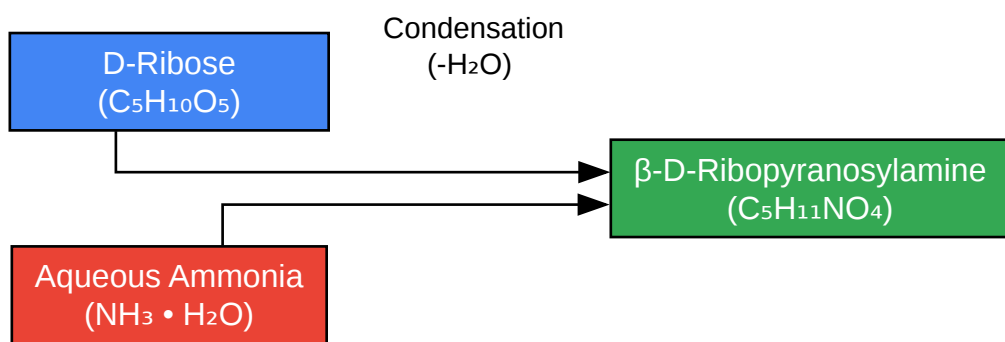
The following table summarizes the key quantitative data for the product as reported by Levene and Clark (1921).

Parameter	Reported Value	Notes
Melting Point	126-128°C (corrected)	The substance was observed to decompose at its melting point.
Specific Rotation	$[\alpha]_{D20} = -34.30^\circ$ (initial) to -17.50° (equilibrium)	Measured in an aqueous solution. The change in optical rotation over time (mutarotation) is characteristic of sugar anomers equilibrating in solution.
Yield	Not explicitly stated as a percentage.	The authors reported obtaining "a good crop of crystals," suggesting a synthetically useful yield.

Diagrams and Workflows

Logical Relationship of Synthesis

The following diagram illustrates the fundamental chemical transformation from the starting material to the final product.

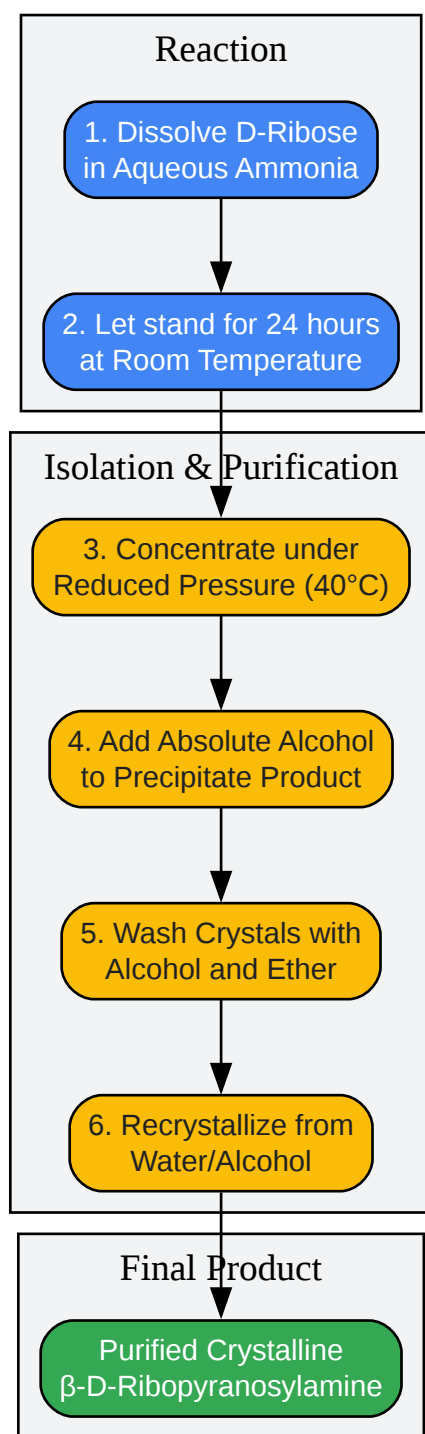


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Figure 1. Condensation of D-Ribose with Ammonia.

Experimental Workflow

This diagram outlines the step-by-step laboratory procedure for the first synthesis of β -D-ribopyranosylamine.



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Figure 2. Workflow for the Synthesis of β -D-Ribopyranosylamine.

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